Dichloro(diheptyl)stannane

Overview

Description

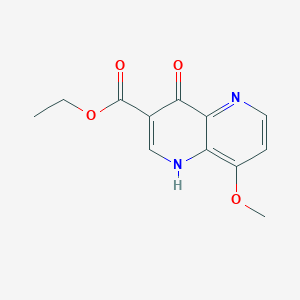

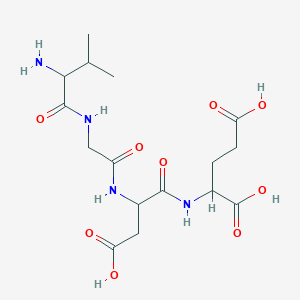

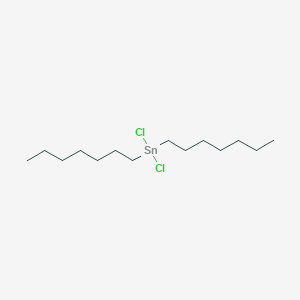

Dichloro(diheptyl)stannane, also known as DIHEPTYLTIN DICHLORIDE, is a chemical compound with the molecular formula C14H30Cl2Sn . It has a molecular weight of 388.01 .

Molecular Structure Analysis

The InChI code for Dichloro(diheptyl)stannane is1S/2C7H15.2ClH.Sn/c2*1-3-5-7-6-4-2;;;/h2*1,3-7H2,2H3;2*1H;/q;;;;+2/p-2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

Dichloro(diheptyl)stannane has a boiling point of 357.0±11.0 °C at 760 mmHg . Its vapor pressure is 0.0±0.8 mmHg at 25°C, and it has an enthalpy of vaporization of 57.9±3.0 kJ/mol . The compound also has a flash point of 169.7±19.3 °C .Scientific Research Applications

Photostimulated Reactions and Cross-Coupling Processes

Sequential photostimulated reactions involving stannanes, including similar compounds to dichloro(diheptyl)stannane, have been explored for their potential in organic synthesis. These processes allow for the efficient synthesis of arylated products through palladium-catalyzed cross-coupling reactions, demonstrating the utility of stannanes in complex molecule construction (Corsico & Rossi, 2002).

Steric Effects on Stannane Reactivity

Research on sterically congested stannanes has shown how bulky aryllithium compounds react with organotin chlorides, leading to compounds with restricted rotation about the Sn-C bond. This highlights the influence of steric hindrance on the reactivity and stability of organotin compounds, pertinent to understanding the behavior of dichloro(diheptyl)stannane under different conditions (Weidenbruch et al., 1990).

Encrypted Anions in Macrobicyclic Hosts

Studies on macrocycles containing tin, such as 1,10-dichloro-1,10-distannabicyclo[8.8]hexacosane, offer insights into the potential of dichloro(diheptyl)stannane in materials science. These complexes demonstrate how tin-containing macrocycles can encapsulate anions, suggesting applications in molecular recognition and catalysis (Newcomb et al., 1989).

Asymmetric Induction in Organic Synthesis

The use of organotin compounds for asymmetric induction in reactions with aldehydes, as demonstrated by the conversion of hydroxy methylhexenyl stannane to diols with excellent anti-1,6-asymmetric induction, underscores the role of dichloro(diheptyl)stannane analogs in stereoselective synthesis (Stanway & Thomas, 1995).

New Stable Germastannenes and Silastannenes

Research on compounds with GeSn and SiSn double bonds provides a foundation for understanding the chemical behavior of dichloro(diheptyl)stannane in the context of novel organometallic frameworks. These studies contribute to the development of new materials and catalysts with unique properties (Sekiguchi et al., 2002; 2003).

properties

IUPAC Name |

dichloro(diheptyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H15.2ClH.Sn/c2*1-3-5-7-6-4-2;;;/h2*1,3-7H2,2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPTFHACHRGARHN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC[Sn](CCCCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30Cl2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00568913 | |

| Record name | Dichloro(diheptyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dichloro(diheptyl)stannane | |

CAS RN |

74340-12-8 | |

| Record name | Dichloro(diheptyl)stannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00568913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.